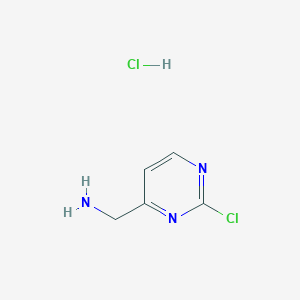

(2-Chloropyrimidin-4-yl)methanamine hydrochloride

Description

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a pyrimidine derivative featuring a chlorinated aromatic ring and a primary amine group at the 4-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADFHUSNTYTRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- Starting Material : 2,4-Dichloropyrimidine is commonly used as the electrophilic substrate.

- Nucleophile : Methanamine (aminomethyl group source) or its equivalent amine derivatives.

- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol are typical reaction media.

- Base : Mild bases like cesium carbonate (Cs2CO3) or organic bases such as N,N-diisopropylethylamine (DIPEA) facilitate the substitution by scavenging the released HCl.

- Temperature : Reactions are conducted at moderate temperatures ranging from room temperature to reflux conditions (20–85 °C), depending on the solvent and reagents used.

Stepwise Synthesis

Nucleophilic Aromatic Substitution at C-4

- The chlorine at the 4-position of 2,4-dichloropyrimidine is displaced by methanamine via nucleophilic aromatic substitution.

- The reaction proceeds with stirring in DMF or ethanol, often with a base to neutralize HCl formed.

- Typical yields for this step range from 60% to 75%, as reported in related pyrimidine substitution reactions.

-

- After completion, the reaction mixture is cooled, and the product is precipitated or extracted.

- The crude product is purified by filtration, recrystallization, or chromatography to isolate (2-chloropyrimidin-4-yl)methanamine.

Representative Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Nucleophilic substitution | 2,4-Dichloropyrimidine (1 equiv), methanamine (1.1 equiv), Cs2CO3 (2 equiv), DMF, 20–30 °C, overnight stirring | Base scavenges HCl; mild temperature preserves selectivity | 60–75% |

| 2. Workup and isolation | Quenching with ice-water, filtration, washing with water | Precipitation of product | — |

| 3. Hydrochloride salt formation | Treatment with HCl in ethanol or HCl gas exposure | Crystallization of hydrochloride salt | — |

Analytical and Research Findings

- Selectivity and Yield : Using cesium carbonate in DMF at room temperature provides good selectivity and yields up to 83–90% for related substituted pyrimidine amines, indicating that similar conditions are effective for (2-chloropyrimidin-4-yl)methanamine.

- Reaction Monitoring : Reaction progress is typically monitored by TLC or HPLC, confirming complete substitution at the 4-position before salt formation.

- Purity : The hydrochloride salt form improves compound stability and purity, facilitating its use in further synthetic applications or biological testing.

Comparative Notes on Preparation Methods

| Aspect | Method Using DMF and Cs2CO3 | Method Using Ethanol and DIPEA | Notes |

|---|---|---|---|

| Solvent | Polar aprotic (DMF) | Polar protic (Ethanol) | DMF favors nucleophilic substitution; ethanol is greener but may require higher temperatures |

| Base | Cesium carbonate | DIPEA | Cs2CO3 is stronger inorganic base, DIPEA is milder organic base |

| Temperature | 20–30 °C | 75–85 °C reflux | Lower temperature in DMF reduces side reactions |

| Yield | Up to 90% (for related compounds) | 60–75% | DMF method generally higher yield and selectivity |

| Salt Formation | Post-reaction HCl treatment | Direct crystallization from acidic ethanol | Both effective for hydrochloride salt formation |

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmaceutical Development

(2-Chloropyrimidin-4-yl)methanamine hydrochloride has been identified as a potential therapeutic agent in various disease models. Its applications include:

- Cancer Treatment : The compound has shown promise as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer metastasis and extracellular matrix remodeling. By inhibiting LOXL2, it may reduce the invasive potential of cancer cells.

- Neurological Disorders : Initial studies suggest that this compound may act as an inhibitor of monoamine oxidase, which could modulate neurotransmitter levels, presenting potential applications in treating conditions like depression or anxiety.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme inhibition and ligand interactions. It serves as a building block for synthesizing more complex organic molecules, making it valuable in both academic research and industrial applications .

Agrochemical Production

In addition to its pharmaceutical applications, this compound is also being explored for use in agrochemicals, where its biological activity can contribute to pest control or crop protection strategies.

Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days .

Fibrosis Models

Research focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells .

Mechanism of Action

The mechanism of action of (2-Chloropyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can modulate various biological pathways, potentially leading to therapeutic effects in conditions like fibrosis and cancer.

Comparison with Similar Compounds

Structural Features

The compound’s key structural motifs include a 2-chloropyrimidine core and a methylamine side chain. Comparisons with analogs highlight how substitutions at the 2- and 4-positions influence properties:

Key Observations :

- Chloro vs.

- Amino Group Modifications: The primary amine in the target compound contrasts with secondary amines (e.g., piperidinyl or butylamino groups in ), which may enhance lipophilicity and membrane permeability .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () has a melting point of 268°C, suggesting high crystallinity and moderate solubility in polar solvents .

- Molecular Weight : Derivatives with bulkier substituents (e.g., piperidinyl groups in ) exhibit higher molecular weights (~250–300 g/mol), which may impact bioavailability .

Biological Activity

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN2·HCl, with a molecular weight of approximately 263.17 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and an amine group, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several key biological activities:

- Inhibition of Monoamine Oxidase : This compound has been noted for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO may lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting applications in treating neurological disorders.

- Anti-inflammatory Effects : Studies have shown that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : There is emerging evidence that this compound may inhibit mutant isocitrate dehydrogenase (mt-IDH), which is implicated in various cancers. This inhibition could be beneficial in treating conditions such as acute myeloid leukemia and glioblastoma .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| MAO Inhibition | Increases neurotransmitter levels | |

| Anti-inflammatory | COX-1/COX-2 inhibition | |

| Anticancer | Inhibition of mt-IDH |

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in cancer cell lines such as HepG2 and MDA-MB-231. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent for cancer treatment. The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics, indicating robust activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in substitution patterns on the pyrimidine ring can lead to differences in potency against biological targets. For instance, compounds with electron-donating groups have shown enhanced anti-inflammatory activity compared to their counterparts .

Q & A

Q. What are the recommended synthetic routes for (2-Chloropyrimidin-4-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on 2,4-dichloropyrimidine using ammonia or protected amine derivatives under controlled conditions. Solvent selection (e.g., THF or DCM) and temperature (0–25°C) are critical to minimize byproducts like over-chlorinated impurities. Purification via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) is recommended. Purity ≥95% can be confirmed using HPLC with UV detection at 254 nm, referencing standards for pyrimidine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR (DMSO-) should show a singlet for the methylamine proton (~δ 4.2 ppm) and pyrimidine ring protons (δ 8.3–8.6 ppm).

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 179.05 ([M-Cl]) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software) can resolve bond lengths and angles, particularly the Cl–C2 and NH–C4 positions .

Q. What are the solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The hydrochloride salt is hygroscopic and soluble in polar solvents (water, DMSO). For aqueous stability, prepare fresh solutions in PBS (pH 7.4) and avoid prolonged storage (>24 hours). Lyophilization is recommended for long-term storage at -20°C. Monitor decomposition via TLC (Rf ~0.3 in 9:1 DCM/MeOH) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data (e.g., LOXL2 vs. MAO selectivity)?

- Methodological Answer : Contradictions may arise from assay conditions. For LOXL2 inhibition (IC), use recombinant human LOXL2 in a fluorometric assay with β-aminopropionitrile as a positive control. To test selectivity against MAO-A/MAO-B, employ mitochondrial lysates and substrate-specific probes (e.g., kynuramine for MAO-A). Cross-validate using knockout cell lines to rule off-target effects .

Q. What strategies are effective for designing SAR studies on pyrimidine-based methanamine derivatives?

- Methodological Answer : Focus on:

- Core Modifications : Replace Cl at C2 with Br, F, or electron-withdrawing groups to assess steric/electronic effects.

- Amine Functionalization : Introduce alkyl/aryl groups via reductive amination (NaBHCN, RCHO).

- Biological Evaluation : Prioritize in vitro assays (e.g., LOXL2 inhibition) followed by pharmacokinetic profiling (logP, metabolic stability in liver microsomes) .

Q. How can crystallographic data address conflicting reports on the compound’s tautomeric forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.